3-(p-Fluorobenzoyloxy)tropane

描述

3-(p-Fluorobenzoyloxy)tropane is a tropane derivative known for its local anesthetic properties. It has around 30% of the stimulant potency of cocaine but maintains similar potency as a local anesthetic . This compound has been investigated for various applications, including its potential use as a radiolabeled agent for studying receptor binding .

准备方法

Synthetic Routes and Reaction Conditions: The preparation of 3-(p-Fluorobenzoyloxy)tropane is generally achieved through a fluorine substitution method. This involves replacing one or more hydrogen atoms in tropacocaine with fluorine atoms using a fluorinating reagent . The reaction conditions typically involve controlled temperatures and the use of specific solvents to facilitate the substitution process.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is usually produced in a crystalline solid form, which is then used for various applications .

化学反应分析

Types of Reactions: 3-(p-Fluorobenzoyloxy)tropane undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by specific reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted tropane derivatives .

科学研究应用

Pharmacological Properties

Mechanism of Action:

3-(p-Fluorobenzoyloxy)tropane acts primarily as a local anesthetic by blocking sodium channels in nerve cells, which prevents the propagation of nerve signals. This mechanism is similar to that of other local anesthetics but with a distinct profile due to its fluorinated structure. It has approximately 30% of the stimulant potency of cocaine while maintaining comparable anesthetic potency .

Pharmacokinetics:

The compound can be administered via insufflation, which allows for rapid absorption and onset of action. Its pharmacokinetic profile makes it suitable for both research and potential therapeutic uses .

Research Applications

Analytical Chemistry:

this compound serves as a reference standard in analytical chemistry, particularly in studies involving receptor binding assays. Its unique chemical structure allows researchers to investigate interactions with various biological targets, enhancing the understanding of drug-receptor dynamics .

Biological Studies:

In biological research, this compound is investigated for its effects on neurotransmitter systems, particularly concerning its interaction with monoamine transporters. Such studies help elucidate the pharmacological profiles of new psychoactive substances (NPS) and their potential therapeutic or adverse effects .

Designer Drugs:

The compound has been identified as an ingredient in designer drugs, often marketed as "bath salts." Its presence in recreational drug products raises concerns about safety and regulation, prompting ongoing research into its pharmacological effects and societal impact .

Industrial Applications

Pharmaceutical Formulations:

Due to its anesthetic properties, this compound is explored for use in pharmaceutical formulations aimed at pain management. Its balanced profile of stimulant and anesthetic effects makes it a candidate for further development in clinical settings .

Radiolabeling Studies:

Although not widely adopted, there have been investigations into using this compound as a radiolabeled agent for studying receptor binding in vivo. This application could enhance imaging techniques and provide deeper insights into drug interactions within biological systems .

Case Studies and Research Findings

Recent studies have highlighted the importance of understanding the pharmacological profiles of NPS like this compound. For instance, collaborative research efforts have utilized in vitro transporter assays to assess how this compound interacts with dopamine, norepinephrine, and serotonin transporters. Such investigations are crucial for determining the potential risks associated with recreational use and guiding regulatory measures .

作用机制

The mechanism of action of 3-(p-Fluorobenzoyloxy)tropane involves its interaction with sodium channels in nerve cells. By blocking these channels, the compound prevents the initiation and propagation of nerve impulses, leading to its anesthetic effects . Additionally, it has some stimulant properties due to its interaction with dopamine reuptake inhibitors, although these effects are significantly less potent than those of cocaine .

相似化合物的比较

Tropacocaine: Another tropane derivative with local anesthetic properties.

4-Fluorococaine: A fluorinated analogue of cocaine with similar stimulant and anesthetic properties.

RTI-160: A tropane derivative known for its stimulant effects.

Uniqueness: 3-(p-Fluorobenzoyloxy)tropane is unique due to its balanced profile of anesthetic and stimulant properties. While it has only 30% of the stimulant potency of cocaine, it maintains similar potency as a local anesthetic, making it a valuable compound for specific medical and research applications .

生物活性

3-(p-Fluorobenzoyloxy)tropane, also known as 4-fluorotropacocaine, is a synthetic tropane derivative that has garnered attention due to its local anesthetic properties and its potential as a designer drug . This article delves into its biological activity, mechanisms of action, pharmacological effects, and relevant research findings.

Overview of this compound

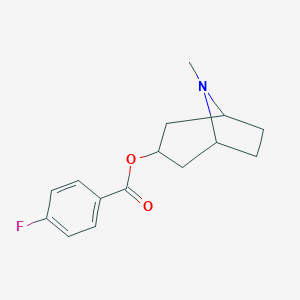

- Chemical Structure : The compound is characterized by a tropane ring with a p-fluorobenzoyloxy group attached at the 3-position.

- CAS Number : 1392492-03-3

- Molecular Formula : CHFNO

- Molar Mass : 263.31 g/mol

This compound primarily acts as a local anesthetic . Its mechanism involves:

- Sodium Channel Blockade : The compound binds to sodium channels in neuronal membranes, inhibiting the propagation of action potentials. This leads to a decrease in pain signal transmission .

- Receptor Interaction : It has been studied for its potential to interact with various receptors, although specific binding affinities remain under investigation .

Local Anesthetic Properties

Research indicates that this compound exhibits approximately 30% of the stimulant potency of cocaine , while maintaining similar local anesthetic potency. This profile makes it a candidate for applications in pain management and surgical procedures .

Stimulant Effects

While primarily recognized for its anesthetic properties, the compound also displays stimulant characteristics. Its effects are comparable to those of other tropane derivatives but are notably less potent than cocaine .

Pharmacokinetics

Research Findings and Case Studies

- Synthetic Routes and Characterization :

- Comparative Studies :

-

Safety and Toxicology :

- Limited toxicological data is available; however, its classification as a designer drug raises concerns regarding safety profiles and potential for abuse . The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) has reported on its presence in illicit drug markets, often mixed with other stimulants in "bath salts" products .

Comparative Analysis with Similar Compounds

| Compound | Local Anesthetic Potency | Stimulant Potency | Notable Features |

|---|---|---|---|

| This compound | Similar to cocaine | ~30% of cocaine | Balanced profile; designer drug status |

| Tropacocaine | High | Moderate | Classic local anesthetic |

| 4-Fluorococaine | High | Moderate | Fluorinated analogue of cocaine |

| RTI-160 | Low | High | Known for stimulant effects |

属性

IUPAC Name |

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 4-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FNO2/c1-17-12-6-7-13(17)9-14(8-12)19-15(18)10-2-4-11(16)5-3-10/h2-5,12-14H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXDFSLSXLYAAPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101023632 | |

| Record name | Benzoic acid, 4-fluoro-, 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101023632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

498558-69-3 | |

| Record name | Benzoic acid, 4-fluoro-, 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101023632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。